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S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
Overview
Description
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a phenyl ring and an ethanethioate group. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then treated with ethanethiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the removal of the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Applications in Organic Synthesis
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate serves as a versatile reagent in organic synthesis due to its ability to stabilize radical intermediates. It is used in:
- Radical Reactions : The compound stabilizes radical species, enabling various transformations under mild conditions.
- Protecting Groups : The trimethylsilyl group acts as a protecting group for hydroxyl and carboxyl functionalities during synthetic procedures.
Case Study: Radical Reactions
In a study examining the reactivity of alkynyl sulfides, this compound was utilized in cyclocarbopalladation reactions. The compound demonstrated favorable selectivity for cyclic products when subjected to palladium-catalyzed cross-coupling reactions .
Applications in Materials Science
The compound's conjugated structure makes it suitable for applications in organic electronics and photonics. Its properties allow it to be used in:
- Molecular Wires : this compound can be incorporated into oligo(arylene–ethynylene)-molecular wires, enhancing electrical conductivity and stability .
- Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic solar cells, where efficient charge transport is critical.
In biological contexts, this compound has been explored for:
- Bioimaging : The compound is utilized in the synthesis of orthogonal gap-enhanced Raman tags, which are important for interference-free surface-enhanced Raman scattering applications.
Case Study: Bioimaging Applications
Research has demonstrated that compounds similar to this compound can be effectively employed as labels in bioimaging techniques. These compounds facilitate enhanced imaging contrast and stability, making them valuable tools in cellular imaging studies .
Mechanism of Action
The mechanism of action of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl moiety allows for conjugation with other compounds, enabling the formation of complex structures. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
S-(4-(Phenylethynyl)phenyl) ethanethioate: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
S-(4-(2-Trimethylsilylethynyl)phenyl) ethanethioate: Similar structure but with variations in the position of the trimethylsilyl group
Uniqueness
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Biological Activity
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a compound of significant interest in organic synthesis and materials science, characterized by its unique structure which includes a trimethylsilyl group and an ethynyl group attached to a phenyl ring. This article explores its biological activity, including potential antimicrobial properties, mechanisms of action, and synthesis pathways.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${14}$OS, with a molecular weight of approximately 210.30 g/mol. Its structure can be summarized as follows:
Feature | Description |
---|---|
Compound Name | This compound |
Molecular Formula | C${12}$H${14}$OS |
Molecular Weight | 210.30 g/mol |
Unique Functional Groups | Trimethylsilyl, Ethynyl, Phenyl |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on thioureides derived from related structures have demonstrated effectiveness against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values for these compounds ranged significantly, highlighting their potential utility in treating infections, particularly those caused by multidrug-resistant strains .
In a comparative study of antimicrobial activities, compounds with thiol or thioether functionalities showed varying degrees of efficacy depending on their structural features. These findings suggest that the presence of the ethanethioate moiety in this compound may confer similar antimicrobial properties.
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, compounds containing thiol groups are known to interact with microbial cell membranes and proteins, leading to disruption of cellular processes. This interaction can result in increased permeability of the cell membrane and ultimately cell death.
Synthesis Pathways
The synthesis of this compound typically involves several key reactions:
- Preparation of Key Intermediates : The synthesis begins with the reduction of iodobenzylsulfonylchloride to form a thiolate salt.
- Cross-Coupling Reactions : The thiolate is then subjected to Sonogashira cross-coupling with trimethylsilylacetylene to yield the desired product.
- Deprotection Steps : Following synthesis, deprotection steps may be required to remove protecting groups and isolate the final compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thioureides against a range of pathogens. The results indicated that certain derivatives exhibited MIC values as low as 32 µg/mL against Staphylococcus aureus, suggesting that structurally related compounds like this compound could possess similar or enhanced activities .
Case Study 2: Structural Activity Relationship (SAR)
Research into the structural activity relationship (SAR) of thioether-containing compounds has shown that modifications in the alkynyl moiety can significantly impact biological activity. This suggests that variations in the trimethylsilyl group or ethynyl substituents in this compound might lead to enhanced or diminished biological effects .
Properties
IUPAC Name |
S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFYWOVCREUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OSSi | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578274 | |
Record name | S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.42 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170159-17-8 | |
Record name | S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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